An In-depth Technical Guide to 4,5-Dibromopyridin-2-amine: Properties, Reactivity, and Synthetic Strategies
An In-depth Technical Guide to 4,5-Dibromopyridin-2-amine: Properties, Reactivity, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
4,5-Dibromopyridin-2-amine is a halogenated heterocyclic compound featuring a pyridine core substituted with an amino group at the 2-position and two bromine atoms at the 4- and 5-positions. While direct experimental data for this specific isomer is less prevalent in public literature compared to its analogs, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. The combination of a nucleophilic amino group and two distinct carbon-bromine bonds provides a versatile platform for constructing complex molecular architectures. The bromine atoms serve as key functional handles for derivatization, primarily through palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized or used to modulate the electronic properties and biological activity of the final molecule.
This guide provides a comprehensive overview of the known and predicted chemical properties of 4,5-Dibromopyridin-2-amine. By analyzing data from closely related, well-documented isomers such as 2-amino-4-bromopyridine and 2-amino-5-bromopyridine, we can infer the expected behavior and provide a solid foundation for researchers working with this compound.
Core Chemical and Physical Properties
| Property | Predicted/Inferred for 4,5-Dibromopyridin-2-amine | Experimental Data for 2-Amino-5-bromopyridine |
| Molecular Formula | C₅H₄Br₂N₂ | C₅H₅BrN₂[1] |
| Molecular Weight | 251.91 g/mol | 173.01 g/mol [1] |
| CAS Number | Not assigned/found | 1072-97-5[2] |
| Appearance | Expected to be an off-white to brown solid | Off-white to light yellow solid[3] |
| Melting Point | Expected >100 °C | 132–135 °C[4] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and hot alcohols; sparingly soluble in water. | Slightly soluble in water[5] |
Spectroscopic Profile: An Analytical Fingerprint
Spectroscopic analysis is critical for structure verification. While an experimental spectrum for 4,5-Dibromopyridin-2-amine is not published, its expected spectral characteristics can be predicted based on fundamental principles and comparison with isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The proton at C-6, being adjacent to the nitrogen, would likely appear further downfield than the proton at C-3. A broad singlet corresponding to the two protons of the amino (-NH₂) group would also be present, with its chemical shift being solvent-dependent.
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¹³C NMR: The spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the bromine atoms (C-4 and C-5) would be significantly influenced by their electronegativity. The carbon attached to the amino group (C-2) would be shifted upfield due to the electron-donating nature of nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum would feature characteristic absorption bands confirming the presence of key functional groups. Expected peaks include:
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N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
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C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.
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C-Br stretching: Bands in the 500-650 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would provide unambiguous confirmation of the molecular weight and elemental composition. A key feature would be the distinctive isotopic pattern of the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio). This would result in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of roughly 1:2:1.
Reactivity and Synthetic Utility
The synthetic value of 4,5-Dibromopyridin-2-amine lies in the differential reactivity of its functional groups, making it a valuable building block for creating diverse chemical libraries.
Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms are prime sites for C-C and C-N bond formation via reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7][8]
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Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the bromopyridine with an organoboronic acid or ester.[6][9] This is a cornerstone method for synthesizing biaryl compounds, which are prevalent in pharmaceuticals.[10] The C-4 bromine is expected to be more reactive than the C-5 bromine due to the electronic influence of the para-amino group, potentially allowing for selective mono-arylation at this position under carefully controlled conditions.
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Buchwald-Hartwig Amination: This powerful reaction facilitates the synthesis of N-aryl bonds by coupling the bromopyridine with a primary or secondary amine.[7][8][11] This allows for the introduction of various amine-containing substituents, which are crucial for modulating solubility and biological target affinity.
The general catalytic cycle for these transformations involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the catalyst.[6][7]
Caption: Predicted reactivity of 4,5-Dibromopyridin-2-amine.
Experimental Protocols
The following protocols are generalized procedures based on the synthesis and analysis of analogous compounds. They should serve as a starting point and will likely require optimization.
Proposed Synthesis of 4,5-Dibromopyridin-2-amine
A plausible route to this compound involves the direct, multi-step bromination of 2-aminopyridine. Controlling the regioselectivity is the primary challenge, as bromination often yields a mixture of isomers, including the 2-amino-5-bromo and 2-amino-3,5-dibromo derivatives.[4] A potential strategy would involve protecting the amino group, performing a directed dibromination, and subsequent deprotection.
Caption: A potential synthetic workflow for 4,5-Dibromopyridin-2-amine.
General Protocol for Suzuki-Miyaura Coupling
Causality: This protocol uses a palladium catalyst, which is essential for facilitating the cross-coupling reaction. A base (e.g., potassium carbonate) is required to activate the boronic acid for the transmetalation step.[12] A mixed solvent system like dioxane/water ensures the solubility of both organic and inorganic reagents. The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
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Reaction Setup: In a dry Schlenk flask, combine 4,5-Dibromopyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if necessary.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture with stirring (typically 80-100 °C) and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
Trustworthiness: The following safety information is aggregated from safety data sheets (SDS) of closely related brominated aminopyridines.[2][5][13] It is imperative to treat 4,5-Dibromopyridin-2-amine as a hazardous substance and consult a specific, supplier-provided SDS before handling.
-
Hazard Statements:
-
Precautionary Measures:
-
Handling: Avoid all personal contact, including inhalation of dust.[5] Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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Conclusion
4,5-Dibromopyridin-2-amine represents a potentially valuable, though under-documented, building block for synthetic and medicinal chemistry. By understanding the established properties and reactivity of its isomers, researchers can design logical synthetic routes to new molecular entities. Its dual bromine substituents offer opportunities for sequential and regioselective cross-coupling reactions, enabling the creation of complex and diverse compound libraries for drug discovery and materials science applications. As with any chemical research, rigorous analytical characterization and adherence to strict safety protocols are paramount for successful and safe experimentation.
References
- Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
- Google Patents. (2014). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
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PubChem. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]
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PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]
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Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-4-chloropyridine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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